molecular formula C23H20N4O3 B13873264 ethyl 5-(5-benzyloxy-2-pyridyl)-1-(3-pyridyl)-1H-pyrazole-3-carboxylate

ethyl 5-(5-benzyloxy-2-pyridyl)-1-(3-pyridyl)-1H-pyrazole-3-carboxylate

Cat. No.: B13873264
M. Wt: 400.4 g/mol
InChI Key: GITNHLJTTYPMCR-UHFFFAOYSA-N
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Description

Ethyl 5-(5-phenylmethoxypyridin-2-yl)-1-pyridin-3-ylpyrazole-3-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring fused with pyridine rings and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(5-phenylmethoxypyridin-2-yl)-1-pyridin-3-ylpyrazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 5-phenylmethoxypyridine-2-carbaldehyde with 3-pyridylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazole ring. The final step involves esterification with ethyl chloroformate to introduce the ethyl ester group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(5-phenylmethoxypyridin-2-yl)-1-pyridin-3-ylpyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group into an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development, particularly as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl 5-(5-phenylmethoxypyridin-2-yl)-1-pyridin-3-ylpyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Ethyl 5-(5-phenylmethoxypyridin-2-yl)-1-pyridin-3-ylpyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:

    Ethyl 1H-pyrazole-3-carboxylate: Lacks the additional pyridine rings and phenylmethoxy group, making it less complex and potentially less versatile.

    5-Phenyl-1H-pyrazole-3-carboxylate: Similar structure but without the ethyl ester group, which may affect its reactivity and solubility.

    Pyridine-2-carboxylate derivatives: These compounds share the pyridine ring but differ in the functional groups attached, leading to different chemical and biological properties.

Properties

Molecular Formula

C23H20N4O3

Molecular Weight

400.4 g/mol

IUPAC Name

ethyl 5-(5-phenylmethoxypyridin-2-yl)-1-pyridin-3-ylpyrazole-3-carboxylate

InChI

InChI=1S/C23H20N4O3/c1-2-29-23(28)21-13-22(27(26-21)18-9-6-12-24-14-18)20-11-10-19(15-25-20)30-16-17-7-4-3-5-8-17/h3-15H,2,16H2,1H3

InChI Key

GITNHLJTTYPMCR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)C2=NC=C(C=C2)OCC3=CC=CC=C3)C4=CN=CC=C4

Origin of Product

United States

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